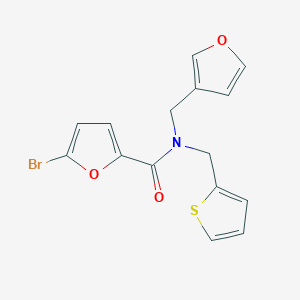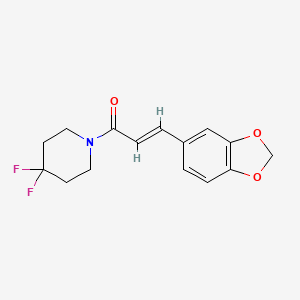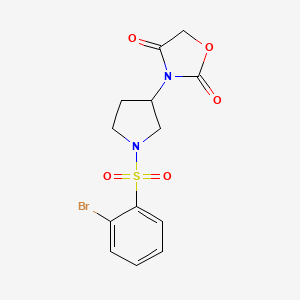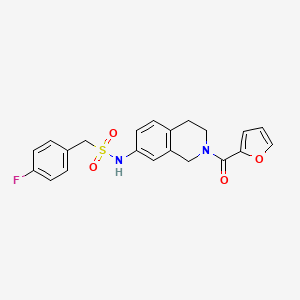
1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of furan derivatives, such as the compound , involves numerous methods. Furan is a planar five-member heterocyclic ring with 4C and 1O atom and in ring O is present in 1st positions . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery .Chemical Reactions Analysis
Furan derivatives have broadened scope in remedying various dispositions in clinical medicines. Numerous methods for the synthesis of furans and also their various structure reactions offer enormous scope in the field of medicinal chemistry .Applications De Recherche Scientifique
Structure-Activity Relationship and Vasodilation Activity
Research on derivatives of 1,2,3,4-tetrahydroisoquinoline, such as the study by Anan et al. (1996), demonstrates the significance of structure-activity relationships in developing compounds with potent DA1 agonistic activities. The study identifies a compound as a potent renal vasodilator, highlighting the potential of similar structures in therapeutic applications relating to vasodilation and cardiovascular research (Anan et al., 1996).
Enzymatic Inhibition
Compounds with methanesulfonyl and fluorine groups have been studied for their enzymatic inhibition properties. For instance, the work by Kitz and Wilson (1963) on methanesulfonyl fluoride as an oxydiaphoric inhibitor of acetylcholinesterase demonstrates the relevance of such studies in understanding enzyme inhibition mechanisms and designing inhibitors (Kitz & Wilson, 1963).
Inhibitory Potency and Molecular Interactions
Grunewald et al. (2006) explored the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase (PNMT). This study, by examining the inhibitory potency and molecular interactions of these compounds, provides valuable insights into the design of selective inhibitors for biomedical research (Grunewald et al., 2006).
Supramolecular Chemistry and X-ray Characterization
The synthesis, X-ray characterization, and analysis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives by Grudova et al. (2020) emphasize the importance of structural analysis and supramolecular chemistry in understanding the interactions and properties of complex molecules. This research could provide a framework for studying similar fluorophenyl and methanesulfonamide-containing compounds (Grudova et al., 2020).
Asymmetric Synthesis and Stereocenters
Bhosale et al. (2022) discussed the asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium, highlighting the creation of sulfone-bearing contiguous quaternary stereocenters. This study showcases the potential of similar compounds in asymmetric synthesis and the creation of stereocenters, which is crucial for the development of chiral pharmaceuticals (Bhosale et al., 2022).
Mécanisme D'action
The mechanism of action of furan derivatives can vary widely depending on the specific compound and its intended use. Furan drugs can act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c22-18-6-3-15(4-7-18)14-29(26,27)23-19-8-5-16-9-10-24(13-17(16)12-19)21(25)20-2-1-11-28-20/h1-8,11-12,23H,9-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNNEGXAJSZHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
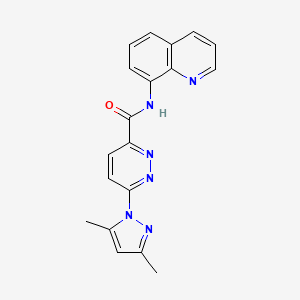
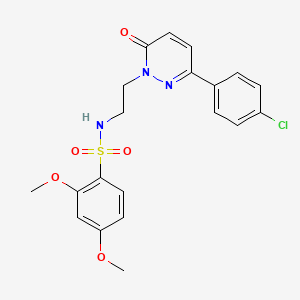
![ethyl 2-[(2-{[(3-chlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2779079.png)
![2-Methyl-6-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2779083.png)
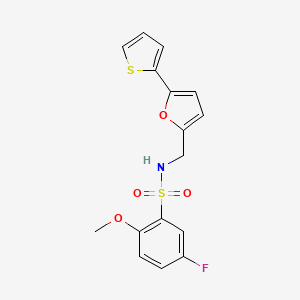
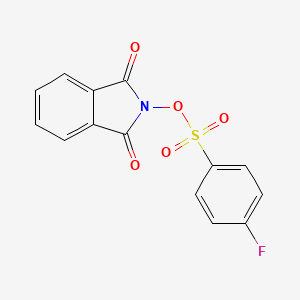
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID](/img/structure/B2779087.png)
![{[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate](/img/structure/B2779090.png)
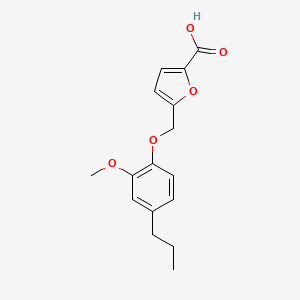
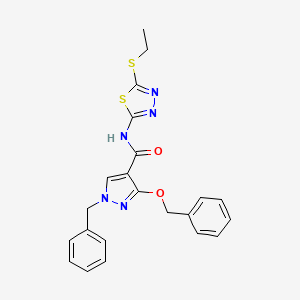
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2779096.png)
